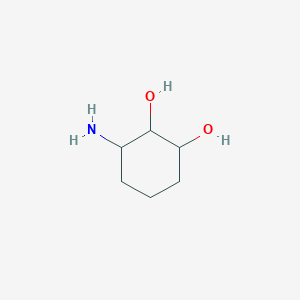

3-Aminocyclohexane-1,2-diol

描述

属性

分子式 |

C6H13NO2 |

|---|---|

分子量 |

131.17 g/mol |

IUPAC 名称 |

3-aminocyclohexane-1,2-diol |

InChI |

InChI=1S/C6H13NO2/c7-4-2-1-3-5(8)6(4)9/h4-6,8-9H,1-3,7H2 |

InChI 键 |

IAOKKNKPIZZHDX-UHFFFAOYSA-N |

规范 SMILES |

C1CC(C(C(C1)O)O)N |

同义词 |

3-aminocyclohexane-1,2-diol |

产品来源 |

United States |

Synthetic Methodologies for 3 Aminocyclohexane 1,2 Diol and Its Stereoisomers

Retrosynthetic Analysis of the 3-Aminocyclohexane-1,2-diol Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. libretexts.org For the this compound scaffold, the most logical disconnections involve the carbon-oxygen and carbon-nitrogen bonds, which correspond to reliable forward-direction reactions like dihydroxylation and amination.

Diastereoselective Synthesis of this compound Isomers

Achieving control over the relative stereochemistry of the three contiguous stereocenters in this compound is a significant synthetic challenge. Several methodologies have been developed to address this, yielding specific diastereomers with high selectivity.

Ammonium-Directed Dihydroxylation Protocols for Stereocontrol

A powerful, metal-free method for the diastereoselective synthesis of 3-aminocyclohexane-1,2-diols relies on ammonium-directed dihydroxylation. rsc.orgrsc.org This protocol utilizes a protected allylic amine, 3-(N,N-dibenzylamino)cyclohex-1-ene, as the starting material. The key step is the oxidation of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), in the presence of a Brønsted acid like trichloroacetic acid (Cl₃CCO₂H) or tosic acid (TsOH). ox.ac.uknih.gov

The mechanism involves the in situ protonation of the tertiary amine to form an allylic ammonium (B1175870) ion. rsc.org This ammonium group then directs the epoxidation of the double bond via a hydrogen-bonded transition state, leading to the formation of a syn-epoxide intermediate. rsc.org Subsequent nucleophilic ring-opening of this epoxide by the conjugate base of the acid (e.g., trichloroacetate) occurs in a highly regioselective and stereoselective trans-diaxial manner. rsc.orgrsc.org Hydrolysis of the resulting intermediate furnishes the 1,2-anti-2,3-syn-3-aminocyclohexane-1,2-diol. rsc.org By using different acids and further chemical manipulations, all four possible diastereoisomers of this compound have been synthesized, each with a diastereomeric excess (de) of over 98%. nih.govox.ac.uk

A related strategy involves the oxidation of 3-N,N-dibenzylaminocyclohex-1-ene N-oxide with mCPBA in the presence of Cl₃CCO₂H. This method proceeds with high anti-diastereoselectivity (97% de) to give, after deprotection, the 1,2-anti-2,3-anti-3-aminocyclohexane-1,2-diol. ox.ac.ukacs.orgresearchgate.net

Table 1: Ammonium-Directed Dihydroxylation for Diastereomer Synthesis

| Precursor | Reagents | Key Intermediate Stereochemistry | Final Diol Diastereomer | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|---|

| 3-(N,N-dibenzylamino)cyclohex-1-ene | 1. mCPBA, Cl₃CCO₂H 2. K₂CO₃, MeOH | syn-epoxide, trans-diaxial opening | 1,2-anti-2,3-syn | >98% | ox.ac.uk |

| 3-(N,N-dibenzylamino)cyclohex-1-ene | 1. mCPBA, TsOH 2. K₂CO₃, MeOH | syn-epoxide, trans-diaxial opening | 1,2-anti-2,3-syn | >98% | ox.ac.uk |

Synthesis via Epoxide Ring-Opening Reactions with Amines

The ring-opening of epoxides with amine nucleophiles is a fundamental and straightforward method for preparing β-amino alcohols. mdpi.com In the context of the this compound synthesis, this strategy typically begins with the epoxidation of a cyclohexene (B86901) derivative. The resulting epoxide is then subjected to nucleophilic attack by an amine.

The regioselectivity and stereoselectivity of the ring-opening are critical. Under basic or neutral conditions, the reaction generally follows an Sₙ2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide, resulting in a trans-diaxial arrangement of the incoming amine and the oxygen atom. libretexts.org For example, the reaction of cyclohexene oxide with various amines is expected to yield pure trans-diastereomers. mdpi.com

This approach is often a key step within a broader synthetic sequence. For instance, the ammonium-directed protocol described previously proceeds through an in situ generated epoxide which is then opened. rsc.org In other syntheses, pre-formed epoxides derived from starting materials like D-(-)-quinic acid are opened with nucleophiles such as sodium azide (B81097), which serves as a precursor to the amine group. mdpi.com The azide attack is highly regioselective, controlled by steric factors, and leads to trans-azido alcohols that can be reduced to the corresponding trans-amino alcohols. mdpi.com

Stereocontrolled Reduction Strategies

Stereocontrolled reduction of a ketone or enaminone intermediate provides another avenue to specific diastereomers of aminocyclohexanols. For instance, the reduction of β-enaminoketones derived from 1,3-cyclohexanediones using sodium in a mixture of THF and isopropyl alcohol can produce both cis- and trans-3-aminocyclohexanols. nih.govresearchgate.net The diastereoselectivity of this reduction is influenced by the nature of the substituent on the enamine nitrogen. researchgate.net

Another strategy involves the enzymatic reduction of ketones. Biocatalytic systems using a combination of keto reductases (KREDs) and amine transaminases (ATAs) have been developed for the synthesis of 4-aminocyclohexanols from 1,4-cyclohexanedione. d-nb.infouni-greifswald.de A similar enzymatic approach, starting with a suitable aminoketone precursor, could theoretically be applied to the synthesis of this compound isomers, offering high stereoselectivity under mild conditions. acs.org For example, the reduction of an amino ketone can be achieved with high stereoselectivity using ketone reductases. acs.org

Influence of Protecting Groups on Diastereoselectivity

The choice of protecting groups for the amine and hydroxyl functionalities is crucial in the synthesis of this compound, as it can significantly influence the stereochemical outcome of key reactions. york.ac.uk Protecting groups affect the steric and electronic properties of the molecule, thereby guiding the approach of reagents. masterorganicchemistry.com

In syntheses involving dihydroxylation of allylic alcohols or amides, the nature of the protecting group can dictate the facial selectivity of the oxidation. For example, the stereoselective synthesis of polyhydroxylated aminocyclohexanes has been achieved starting from a cyclohexene derivative bearing a trichloroacetamide (B1219227) protecting group. nih.govgla.ac.uk The stereochemical outcome of dihydroxylation or epoxidation reactions on this substrate is highly controlled. nih.gov Similarly, carbamate (B1207046) protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are commonly used for amines and can influence the stereoselectivity of subsequent transformations. masterorganicchemistry.com The ability to use "orthogonal" protecting groups—those that can be removed under different conditions—is essential for complex syntheses requiring selective manipulation of multiple functional groups. masterorganicchemistry.com

Enantioselective Synthesis of Homochiral this compound Enantiomers

Producing a single enantiomer of this compound requires an asymmetric synthesis strategy. This can be achieved by using chiral catalysts, starting from a chiral precursor (the "chiral pool" approach), or by resolving a racemic mixture.

Catalytic asymmetric methods offer another powerful route. The asymmetric ring-opening (ARO) of meso-epoxides, such as cyclohexene oxide, with amines is a direct strategy to obtain optically active β-amino alcohols. nih.gov This has been accomplished using chiral metal-organic frameworks (MOFs) as recyclable heterogeneous catalysts, achieving good yields and excellent enantioselectivities (up to 97% ee). nih.gov Similarly, asymmetric dihydroxylation (AD) of an alkene precursor, using osmium tetroxide with a chiral ligand, is a well-established method for creating chiral vicinal diols, though this has been more challenging for producing 1,2-anti diols. nih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₁₃NO₂ |

| 3-(N,N-dibenzylamino)cyclohex-1-ene | C₂₀H₂₃N |

| meta-Chloroperoxybenzoic acid (mCPBA) | C₇H₅ClO₃ |

| Trichloroacetic acid | C₂HCl₃O₂ |

| Tosic acid (p-Toluenesulfonic acid) | C₇H₈O₃S |

| 3-N,N-dibenzylaminocyclohex-1-ene N-oxide | C₂₀H₂₃NO |

| Cyclohexene oxide | C₆H₁₀O |

| Sodium azide | N₃Na |

| D-(-)-Quinic acid | C₇H₁₂O₆ |

| 1,3-Cyclohexanedione | C₆H₈O₂ |

| N,N-dibenzylamine | C₁₄H₁₅N |

| tert-butyloxycarbonyl (Boc) anhydride (B1165640) | C₁₀H₁₈O₅ |

| Benzyl (B1604629) chloroformate (Cbz-Cl) | C₈H₇ClO₂ |

| Osmium tetroxide | OsO₄ |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter(s), the auxiliary can be removed and ideally recycled. wikipedia.org

A prominent strategy that leverages a related principle is substrate-based stereocontrol, where a chiral group already present in the molecule directs the formation of new stereocenters. A key example is the ammonium-directed, metal-free dihydroxylation of 3-(N,N-dibenzylamino)cyclohex-1-ene. ox.ac.ukox.ac.uk In this approach, the allylic amine is protonated in situ with an acid like trichloroacetic acid or tosic acid. ox.ac.ukox.ac.uk The resulting ammonium ion directs the delivery of an oxidant, such as meta-chloroperoxybenzoic acid (mCPBA), to one face of the double bond. ox.ac.uk This is followed by a highly regioselective ring-opening of the intermediate epoxide. ox.ac.uk This methodology has been successfully used to synthesize all diastereoisomers of this compound with high diastereoselectivity. ox.ac.ukox.ac.uk

| Starting Material | Reagents | Key Feature | Diastereomeric Excess (de) | Product Diastereomer |

| 3-(N,N-dibenzylamino)cyclohex-1-ene | mCPBA, Trichloroacetic Acid | Hydrogen-bonded delivery of oxidant | >98% | 1,2-anti-2,3-syn |

| 3-(N,N-dibenzylamino)cyclohex-1-ene N-oxide | Trichloroacetic Acid | Oxidation with high anti-diastereoselectivity | 97% | 1,2-anti-2,3-anti |

While classic chiral auxiliaries like Evans oxazolidinones are widely used for stereoselective reactions, their specific application to form the this compound scaffold is less commonly documented than the substrate-directed approach. wikipedia.orgbath.ac.uk However, the principles of using such auxiliaries to control alkylation or aldol (B89426) reactions could theoretically be applied to precursors of the target molecule. wikipedia.org

Asymmetric Catalysis in C-C Bond Formation for Scaffold Construction

Asymmetric catalysis offers a powerful method for constructing chiral molecules, often with high efficiency and enantioselectivity. units.it Instead of modifying a pre-existing ring, these strategies can build the chiral cyclohexene scaffold itself through a carbon-carbon bond-forming reaction. researchgate.net

Key catalytic reactions applicable to this challenge include:

Asymmetric Diels-Alder Reaction: A chiral Lewis acid or organocatalyst can mediate the cycloaddition between a suitable diene and dienophile to construct the six-membered ring, setting multiple stereocenters simultaneously. units.it

Organocatalytic Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated system, catalyzed by a chiral amine (e.g., a prolinol derivative), can form a key C-C bond and establish stereocenters that can be elaborated into the final aminodiol structure. units.it

Transition Metal-Catalyzed Allylic Alkylation: Chiral ligands coordinated to a metal center (e.g., copper or iridium) can control the enantioselective alkylation of allylic substrates, which could be designed to form the cyclohexane (B81311) ring or introduce functionality onto it. nih.gov

These methods are at the forefront of organic synthesis and provide a direct route to enantiomerically enriched cyclic structures. nih.govfrontiersin.org The development of bifunctional catalysts, which possess both a Lewis acid and a Lewis base site, has further enhanced the ability to control complex transformations. frontiersin.org While specific examples detailing a full synthesis of this compound via these C-C bond-forming methods are not prevalent in the reviewed literature, the principles represent a viable and elegant synthetic design.

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional stereo- and regioselectivity under mild, environmentally friendly conditions. sci-hub.se This approach is increasingly recognized for its power in producing enantiomerically pure pharmaceuticals and fine chemicals. sci-hub.seuniovi.es

For the synthesis of this compound and its derivatives, several classes of enzymes are highly relevant:

Hydrolases and Lipases: These enzymes can perform kinetic resolutions of racemic mixtures. For instance, a lipase (B570770) could selectively acylate one enantiomer of a racemic aminodiol precursor, allowing for the separation of the two enantiomers. acs.org

Alcohol Dehydrogenases (ADHs): ADHs can stereoselectively reduce a ketone to a secondary alcohol, making them ideal for setting the stereochemistry of the hydroxyl groups in the target molecule. acs.org

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone, creating a chiral amine with high enantiomeric excess. researchgate.net

A powerful demonstration of this approach is the three-step biocatalytic cascade used to transform prochiral bicyclic diketones into enantiomerically pure 3-substituted cyclohexylamines. researchgate.net This sequence can involve the stereoselective C-C bond hydrolysis by a 6-oxocamphor hydrolase (OCH), followed by amination with a transaminase to set the final stereocenter of the amino group. acs.orgresearchgate.net Such multi-enzyme cascades represent a highly efficient and green route to chiral cyclic amines and their derivatives. mdpi.com

| Enzyme Class | Function | Application in Synthesis |

| Hydrolase / Lipase | Kinetic resolution of racemates | Separation of enantiomeric precursors |

| Alcohol Dehydrogenase (ADH) | Stereoselective ketone reduction | Setting stereochemistry of -OH groups |

| Transaminase (TA) | Stereoselective amination of ketones | Setting stereochemistry of the -NH2 group |

| C-C Hydrolase | Stereoselective C-C bond cleavage | Ring opening of prochiral precursors |

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.com Several of the methodologies described for synthesizing this compound align with these principles.

Atom Economy and Waste Reduction: Biocatalytic routes are exemplary, often proceeding with high selectivity and reducing the need for protecting groups and the generation of toxic waste. sci-hub.se Multi-enzyme cascades further enhance efficiency by allowing multiple steps to occur in a single pot. researchgate.net

Use of Safer Reagents: The ammonium-directed dihydroxylation is a metal-free oxidation, which avoids the use of toxic heavy metal catalysts like osmium or ruthenium that are often employed for dihydroxylation reactions. ox.ac.ukox.ac.uk

Energy Efficiency: The use of enzymes allows reactions to proceed at or near ambient temperature and pressure, reducing energy consumption compared to traditional methods that may require high temperatures. sci-hub.se Additionally, the application of microwave synthesis, a technique known for its energy efficiency and ability to accelerate reaction times, is a potential green enhancement for compatible reaction steps. pace.eduwjpmr.com

Use of Renewable Feedstocks and Recyclable Reagents: Biocatalysis often utilizes renewable resources. uniovi.es In chiral auxiliary-based approaches, immobilizing the auxiliary on a solid support (e.g., a polymer resin) allows for its easy removal by filtration and subsequent recycling, which minimizes waste. bath.ac.uk

By integrating these strategies, the synthesis of this compound can be achieved not only with high stereochemical precision but also with a reduced environmental footprint.

Advanced Stereochemical and Conformational Investigations of 3 Aminocyclohexane 1,2 Diol

Conformational Analysis of the Cyclohexane (B81311) Ring in 3-Aminocyclohexane-1,2-diol Derivatives

The cyclohexane ring is not planar; it predominantly adopts a chair conformation to minimize angle and torsional strain. libretexts.org In derivatives of this compound, the analysis of these chair conformations, the barriers to their interconversion, and the influence of the substituents are key areas of study.

Chair Conformations and Interconversion Barriers

The cyclohexane ring exists in a dynamic equilibrium between two chair conformations, which interconvert via a "ring-flip". unizin.org This process involves passing through higher-energy transition states, such as the half-chair and boat conformations. libretexts.orgmasterorganicchemistry.com For cyclohexane itself, the two chair forms are identical. However, for substituted cyclohexanes like this compound, the two chair conformers are diastereomeric and non-equivalent in energy. spcmc.ac.in

The energy barrier for the chair-chair interconversion in cyclohexane is approximately 10-11 kcal/mol (about 45 kJ/mol). unizin.orgmasterorganicchemistry.com This barrier is low enough to allow for rapid interconversion at room temperature, with rates around 80,000 to 100,000 times per second. libretexts.orgspcmc.ac.in In monosubstituted cyclohexanes, the energy barrier of ring inversion remains largely unaffected. spcmc.ac.in For a molecule like this compound, the presence of multiple substituents complicates the energy profile, but the fundamental process of interconversion through a high-energy transition state remains the same. At low temperatures, this interconversion can be slowed sufficiently to observe the individual conformers using techniques like NMR spectroscopy. masterorganicchemistry.com

Influence of Amino and Hydroxyl Substituents on Conformational Preferences

In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. unizin.org Generally, conformations with bulky groups in the equatorial position are more stable to avoid unfavorable 1,3-diaxial interactions. masterorganicchemistry.comlibretexts.org This steric strain arises from the close proximity of an axial substituent to the other two axial hydrogens on the same side of the ring.

For this compound, the conformational equilibrium will be dictated by the energetic balance of placing the amino (-NH2) and two hydroxyl (-OH) groups in either axial or equatorial positions. The relative stability of a conformer depends on the A-values of the substituents, which quantify the energy difference between the axial and equatorial positions. While specific A-values for the substituents in this exact arrangement are complex to determine due to their interactions, the general principle holds that the conformation minimizing steric repulsions will be favored. libretexts.org For cis-1,3-cyclohexanediol, the diequatorial conformer is favored, with the energy difference depending on the solvent. rsc.org The interplay between the three substituents in this compound—their relative stereochemistry (cis/trans relationships) and their potential for hydrogen bonding—creates a nuanced conformational landscape where the most stable conformer is not always immediately obvious and may be highly dependent on the specific diastereoisomer.

Intramolecular Hydrogen Bonding Networks and Their Conformational Impact

The presence of both hydrogen bond donors (-OH, -NH2) and acceptors (-OH, -NH2) in this compound allows for the formation of intramolecular hydrogen bonds. iucr.org These interactions can significantly influence the conformational preferences of the molecule, sometimes stabilizing a conformation that would otherwise be considered sterically unfavorable.

For example, a hydrogen bond can form between the amino group at C3 and a hydroxyl group at C1 or C2, or between the two hydroxyl groups at C1 and C2. The formation of such a bond requires the interacting groups to be in close proximity, which may favor conformers with axial substituents. In a study of cis-cyclohexane-1,3-diol, an intramolecular hydrogen bond with an energy of about 1.6 kcal/mol was observed in non-polar solvents, stabilizing the diaxial conformation. rsc.org Similarly, in certain aminodiol derivatives, intramolecular O-H···N hydrogen bonds have been shown to stabilize the molecular conformation. iucr.org The strength and presence of these hydrogen bonds are highly dependent on the solvent. In protic or hydrogen-bond-accepting solvents, intermolecular hydrogen bonding with the solvent can disrupt the intramolecular interactions. rsc.org The balance between steric hindrance and the stabilizing energy of intramolecular hydrogen bonds is therefore a critical factor in determining the dominant conformation of this compound in different environments. researchgate.net

Elucidation of Relative and Absolute Stereochemistry of Diastereoisomers and Enantiomers

This compound has three stereocenters (at carbons 1, 2, and 3), meaning it can exist as 2³ = 8 stereoisomers, which form four pairs of enantiomers. Determining the precise three-dimensional arrangement of the substituents—the relative configuration (how the stereocenters are arranged with respect to each other, e.g., cis/trans) and the absolute configuration (the actual R/S designation at each chiral center)—is fundamental to its characterization. libretexts.org

The synthesis of the various diastereoisomers of this compound has been achieved through methods like the ammonium-directed, metal-free oxidation of 3-(N,N-dibenzylamino)cyclohex-1-ene, which can produce the different diastereoisomers with high diastereoselectivity. ox.ac.ukresearchgate.net Once synthesized, the separation of these diastereomers, often by chromatographic techniques, is necessary for their individual study. mdpi.com

The relative stereochemistry is often determined by analyzing NMR data, particularly proton-proton coupling constants (³JHH), which are dependent on the dihedral angle between the protons as described by the Karplus equation. ethernet.edu.etmdpi.com For example, a large coupling constant (typically 8-12 Hz) between two vicinal protons on a cyclohexane ring indicates a trans-diaxial relationship, while smaller values are indicative of axial-equatorial or equatorial-equatorial relationships. mdpi.comnih.gov Nuclear Overhauser Effect (NOE) experiments can also reveal through-space proximity between protons, helping to confirm their relative orientations. mdpi.com

Determining the absolute configuration is more challenging. If a derivative of a known absolute configuration is used in the synthesis, the stereochemistry of the product can often be inferred. iucr.org Alternatively, X-ray crystallography of a suitable single crystal provides an unambiguous determination of both relative and absolute stereochemistry. researchgate.netmdpi.com Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, can also be used, often by comparing the experimental spectrum to that of a known standard or to theoretical calculations. researchgate.net

Advanced Spectroscopic Methodologies for Stereochemical Assignment

Modern spectroscopic techniques, especially Nuclear Magnetic Resonance (NMR), are indispensable for the detailed structural analysis of complex molecules like this compound.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Multidimensional NMR techniques provide detailed information about the connectivity and spatial relationships of atoms within a molecule. longdom.orgnumberanalytics.com For this compound, these methods are crucial for assigning the signals of the complex proton and carbon spectra and for deducing its three-dimensional structure in solution.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. longdom.org By tracing these correlations, one can map out the proton connectivity around the cyclohexane ring, which is the first step in assigning the spectrum. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. numberanalytics.com This is essential for the unambiguous assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. numberanalytics.comresearchgate.net The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the nuclei. This information is invaluable for determining the relative stereochemistry (e.g., distinguishing between cis and trans substituents) and for analyzing the dominant conformation in solution by observing key spatial proximities, such as those between axial protons. mdpi.comnih.gov

By combining the data from these experiments, particularly coupling constants from high-resolution 1D spectra and interproton distances from NOESY/ROESY, a detailed 3D model of the dominant conformation of a specific diastereoisomer of this compound can be constructed. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful, non-empirical method for the conformational and absolute configurational analysis of chiral molecules in solution. columbia.edu The technique relies on the differential absorption of left and right circularly polarized light by a chiral molecule. For molecules like this compound, which lack a strong intrinsic chromophore necessary for ECD analysis in the accessible UV-Vis range, derivatization or the use of external probes is a common strategy.

The absolute configuration of a chiral compound can be determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum for a known configuration. columbia.edu Another approach involves the exciton (B1674681) chirality method, a sensitive technique applicable at even microgram or nanogram levels. columbia.edu This would involve derivatizing the diol or amino groups of this compound with suitable chromophores. The spatial interaction between these chromophores leads to characteristic ECD signals (Cotton effects), the sign of which directly correlates to the absolute stereochemistry of the chiral centers.

Furthermore, chiroptical sensing methods can be employed. These involve the non-covalent binding of the analyte (the aminocyclohexanediol) to a UV-active chromophoric system, known as a chiroptical probe. researchgate.net This interaction induces an ECD signal in the previously silent probe, allowing for the determination of the analyte's absolute configuration. researchgate.net For vicinal diols and amino alcohols, complexation with agents such as dimeric zinc- or magnesium porphyrin "tweezers" or molybdenum tetraacetate can be used to generate predictable CD spectra, aiding in stereochemical assignment. columbia.eduamazonaws.com

The general workflow for absolute configuration determination using ECD involves three main steps :

Measurement of the experimental CD spectrum of the purified enantiomer.

Computational modeling to generate low-energy conformers of the molecule.

Theoretical calculation of the ECD spectrum for each conformer and subsequent Boltzmann averaging to produce a final theoretical spectrum to be compared with the experimental one.

While specific ECD studies focused solely on this compound are not prominently detailed in the literature, the principles and methods described are standard and directly applicable to elucidating its complex stereochemistry.

Single-Crystal X-ray Diffraction Studies for Definitive Structural and Stereochemical Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic or molecular structure of a crystalline compound. uol.de It provides precise data on unit cell dimensions, bond lengths, bond angles, and, crucially, the relative and absolute stereochemistry of chiral centers. uol.deuhu-ciqso.es

Several N-substituted derivatives of this compound have been synthesized and their structures unambiguously determined by SC-XRD. These studies provide invaluable insight into the conformational preferences and intermolecular interactions of the aminocyclohexanediol scaffold. For instance, the crystal structures of (RS,RS,RS)-3-[N-methyl-N-(4'-methoxyphenyl)amino]cyclohexane-1,2-diol and (RS,RS,RS)-3-(N-methyl-N-phenylamino)cyclohexane-1,2-diol have been elucidated. researchgate.net These analyses reveal that the cyclohexane ring adopts a chair conformation, and the crystal packing is characterized by extensive arrays of hydrogen bonding interactions involving the hydroxyl and amino groups. researchgate.net

The synthesis of all diastereoisomers of this compound has been achieved, and SC-XRD has been instrumental in confirming the stereochemical outcome of the synthetic steps. ox.ac.uk For example, the ammonium-directed oxidation of an allylic amine precursor followed by epoxide ring-opening yields specific diastereomers, whose structures can be definitively proven by crystallographic analysis. ox.ac.uk

The following table summarizes crystallographic data obtained for derivatives of this compound and related compounds, illustrating the power of the SC-XRD technique.

| Compound | Crystal System | Space Group | Key Findings & Reference |

| (RS,RS,RS)-3-[N-methyl-N-phenylamino]cyclohexane-1,2-diol | Monoclinic | Cc | The structure was studied by X-ray diffraction, revealing arrays of hydrogen bonding interactions and providing valuable conformational data. researchgate.net |

| (1RS,2RS,3SR)-3-(N-Methylamino)cyclohexane-1,2-diol | Data not specified | Data not specified | Synthesized and structure studied by X-ray diffraction; characterized by arrays of hydrogen bonding interactions. researchgate.net |

| 2-Azido-4-aminocyclohexane-1,3-diols (various isomers) | Monoclinic | P2 1/n | Crystal structures were studied by X-ray diffraction, revealing conformational data that rationalized the regioselectivity of epoxide ring-opening during their synthesis. Characterized by extensive hydrogen bonding. researchgate.net |

| Benzyl (B1604629) (RS,RS,RS)-7-phenylbicyclo[5.1.0]octan-2-ylcarbamate | Orthorhombic | P2 12 12 1 | Single crystal X-ray diffraction was used to unambiguously establish the relative configuration. Adjacent molecules are linked by N–H···O=C hydrogen bonds. researchgate.net |

| (RS,RS,RS)-N-[3′-(4″-methylpiperazin-1″-yl)propyl]-N-{5-(4′′′-cyanophenyl)bicyclo[3.1.0]hexan-2-yl}amine | Monoclinic | P2 1/n | The structure was analyzed by single crystal X-ray diffraction as a monohydrate. The crystal structure features a series of hydrogen bonds between ammonium (B1175870) groups, chloride ions, and water molecules. researchgate.net |

These studies underscore the indispensable role of SC-XRD in validating synthetic methodologies and providing a concrete basis for understanding the conformational and stereochemical properties of this compound and its analogues.

Computational Modeling of Conformational Landscapes and Stereochemical Relationships

Computational modeling provides critical insights into the dynamic nature of flexible molecules like this compound, complementing experimental data from techniques like NMR and X-ray diffraction. Methods such as molecular dynamics (MD) simulations and quantum chemical calculations (e.g., Density Functional Theory, DFT) are used to explore the conformational landscape, determine the relative stabilities of different conformers, and understand the factors governing their interconversion.

Studies on analogous systems, such as 1,2-cyclohexanecarboxylic acid amide, have shown that the stereochemical relationship between substituents significantly impacts conformational dynamics. semanticscholar.org For instance, a trans-1,2-disubstituted cyclohexane ring can exhibit dynamic interconversion between chair and twisted-boat conformations due to steric repulsion between the bulky substituents, which lowers the energy barrier for ring inversion. semanticscholar.org A similar dynamic behavior could be anticipated for certain stereoisomers of this compound.

Computational modeling can be used to:

Predict Stable Conformers: Calculate the relative energies of all possible chair and boat conformations arising from different axial/equatorial arrangements of the three substituents.

Analyze Intramolecular Interactions: Quantify the strength and geometry of intramolecular hydrogen bonds between the -OH and -NH2 groups, which can significantly stabilize certain conformations.

Simulate Dynamic Behavior: Use MD simulations to model the ring-flipping motions and understand how the conformational landscape changes over time and with temperature. semanticscholar.org

Correlate Structure with Reactivity: Understand how the spatial arrangement and dynamic properties of the functional groups influence the molecule's chemical reactivity. semanticscholar.org

Computational results are often correlated with experimental data, such as coupling constants from NMR spectroscopy or chiroptical data from ECD, to build a comprehensive and validated model of the molecule's stereochemical and conformational properties in solution.

Derivatization and Functionalization Strategies of 3 Aminocyclohexane 1,2 Diol

Selective Functionalization at Amine and Hydroxyl Groups

The primary challenge and opportunity in the chemistry of 3-aminocyclohexane-1,2-diol lies in the selective functionalization of its nucleophilic sites: the primary amine and the two secondary hydroxyl groups. The inherent difference in nucleophilicity—with the amine generally being more reactive than the alcohols—is the cornerstone of achieving chemoselectivity.

Strategic approaches to selective functionalization include:

pH Control: The reactivity of the amine group can be modulated by adjusting the pH of the reaction medium. Under acidic conditions, the amine is protonated to form an ammonium (B1175870) salt (R-NH₃⁺), which is no longer nucleophilic. This deactivation allows for reactions to be directed selectively toward the hydroxyl groups.

Reaction Conditions: Careful selection of reagents, solvents, and temperature can favor the reaction at one functional group over the others. For instance, many amine-specific reactions can be carried out under milder conditions than those required for modifying hydroxyl groups.

Protecting Group Strategies: A common and powerful method involves the temporary protection of one or two functional groups to allow for the unambiguous transformation of the remaining group(s). For example, the amine can be protected as a carbamate (B1207046), allowing for subsequent esterification or etherification of the hydroxyls. Similarly, the 1,2-diol can be protected as a cyclic acetal (B89532), enabling chemistry to be performed exclusively at the amine. The synthesis of such protected derivatives is detailed in the following sections.

The ability to selectively modify these sites is crucial for incorporating the aminocyclohexanediol scaffold into more complex target molecules.

Synthesis of N-Protected and O-Protected Derivatives

Protection and deprotection of the amine and hydroxyl functions are fundamental operations in the synthetic manipulation of this compound. These strategies prevent unwanted side reactions and direct the chemical transformations to the desired position.

The primary amine of this compound is readily acylated to form amides and carbamates, which serve as stable derivatives or as protecting groups for the nitrogen atom.

Amidation: This reaction involves the formation of an amide bond by reacting the amine with a carboxylic acid or its activated derivative. Common methods include:

Reaction with Acyl Chlorides or Anhydrides: In the presence of a non-nucleophilic base, acyl halides and anhydrides react readily with the amine to form the corresponding amide.

Peptide Coupling Reagents: For reactions with carboxylic acids, coupling agents are employed to activate the acid. These reagents are widely used in peptide synthesis and offer mild and efficient conditions, minimizing side reactions and preserving stereochemical integrity. organic-chemistry.org An early example includes the formation of the N-p-nitrobenzoyl derivative of 3-amino-1,2-cyclohexanediol. cdnsciencepub.com More modern approaches utilize a variety of established coupling agents. researchgate.net

Table 1: Common Coupling Reagents for Amidation

| Reagent Name | Abbreviation | Activating Agent For |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Carboxylic Acids |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Carboxylic Acids |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Carboxylic Acids |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Carboxylic Acids |

Data sourced from multiple organic chemistry resources. organic-chemistry.orgresearchgate.net

Carbamoylation: This process involves the reaction of the amine to form carbamates or ureas.

Carbamates: These are typically formed by reacting the amine with a chloroformate (e.g., benzyl (B1604629) chloroformate for a Cbz group, di-tert-butyl dicarbonate (B1257347) for a Boc group) in the presence of a base. These groups are extensively used to protect amines in multi-step syntheses.

Ureas: Substituted ureas are synthesized by treating the amine with an isocyanate. For example, reaction with phenyl isocyanate yields the corresponding phenylurea derivative. A related reaction with phenyl isothiocyanate gives the N-phenylthiourea derivative, a method that has been applied to 3-amino-1,2-cyclohexanediol. cdnsciencepub.com

Modification of the two hydroxyl groups typically requires prior protection of the more nucleophilic amine. Once the amine is protected, the hydroxyls can be converted into a wide range of functional groups.

Esterification: The formation of esters is a common strategy for protecting hydroxyl groups or for introducing specific functionalities. This is generally achieved by reacting the N-protected this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. nih.gov The relative reactivity of the two hydroxyl groups can be influenced by steric hindrance and their stereochemical orientation.

Etherification: The synthesis of ethers from the hydroxyl groups provides a more robust protecting group compared to esters. The Williamson ether synthesis, involving the deprotonation of the hydroxyls with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide (e.g., methyl iodide or benzyl bromide), is a standard method. The stereoisomeric 1-alkoxy-2-hydroxy-3-aminocyclohexanes have been synthesized as precursors to the final diol, demonstrating the utility of ether functionalities in the synthesis of the core structure. cdnsciencepub.com

Formation of Cyclic Derivatives (e.g., Oxazolidinones, Dioxolanes)

The proximate arrangement of the functional groups in this compound facilitates the formation of heterocyclic structures through intramolecular reactions.

Oxazolidinones: The 1-amino-3-ol relationship within the molecule allows for the construction of a five-membered oxazolidinone ring. This fused heterocyclic system is a prominent feature in several classes of pharmaceuticals. The synthesis can be accomplished by reacting this compound with a carbonylating agent such as phosgene, its synthetic equivalents (e.g., triphosgene), or dialkyl carbonates. nih.govorgsyn.org These reactions proceed via intramolecular cyclization, where the amine and one of the hydroxyl groups attack the carbonyl source.

Dioxolanes: The 1,2-diol (vicinal diol) moiety is ideally suited for the formation of a 1,3-dioxolane (B20135) ring, which serves as an excellent protecting group for the diol. wikipedia.org This is typically achieved by reacting the aminocyclohexanediol with an aldehyde or a ketone in the presence of an acid catalyst. nih.gov For example, reaction with acetone (B3395972) and an acid catalyst yields the corresponding acetonide (isopropylidene ketal). This protection strategy leaves the amine as the sole remaining nucleophilic site for further synthetic elaboration. orgsyn.org

Table 2: Common Cyclic Derivatives of this compound

| Reactant(s) | Functional Groups Involved | Cyclic Product | Ring Size |

|---|---|---|---|

| Phosgene, Triphosgene, or Diethyl Carbonate | Amine and one Hydroxyl | Oxazolidinone | 5-membered |

| Acetone, Acid Catalyst | Two Hydroxyls | Acetonide (a Dioxolane) | 5-membered |

Data based on general organic synthesis principles. nih.govwikipedia.orgnih.gov

Quaternization of the Amine Nitrogen and its Synthetic Utility

The primary amine of this compound can be converted into a quaternary ammonium salt through exhaustive alkylation, a reaction known as quaternization. This is typically accomplished by treating the amine with an excess of a reactive alkyl halide, such as methyl iodide. The reaction proceeds through stepwise alkylation, from the primary amine to secondary, then tertiary, and finally to the quaternary ammonium salt.

The resulting quaternary ammonium salts possess unique properties and have significant synthetic utility. Their applications include:

Phase-Transfer Catalysts: As ionic salts with lipophilic organic portions, they can facilitate the transport of anionic reagents between aqueous and organic phases, accelerating reaction rates in heterogeneous systems.

Ionic Liquids: Depending on the nature of the alkyl groups and the counter-ion, some quaternary ammonium salts are liquids at or near room temperature and can be used as environmentally benign solvents.

Intermediates for Elimination: Quaternary ammonium hydroxides can serve as leaving groups in Hofmann elimination reactions to generate alkenes, providing a route to unsaturated derivatives of the cyclohexane (B81311) ring.

Incorporation into Supramolecular Frameworks and Host-Guest Systems

Supramolecular chemistry involves the assembly of molecules into larger, well-defined structures held together by non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces. wikipedia.org The structure of this compound makes it a compelling building block (a tecton) for the construction of such assemblies.

The key features that enable its use in supramolecular chemistry are:

Multiple Hydrogen Bonding Sites: With two hydroxyl groups and one primary amine, the molecule has five hydrogen bond donors (four from -OH and -NH₂, one from the N-H after initial donation) and three hydrogen bond acceptors (two oxygen atoms, one nitrogen atom). This allows for the formation of extensive and robust hydrogen-bonded networks.

Defined Stereochemical Scaffold: The cyclohexane ring provides a relatively rigid and predictable three-dimensional framework, allowing for precise positioning of the functional groups in space.

These characteristics allow this compound and its derivatives to participate in supramolecular chemistry in several ways:

Self-Assembly: Molecules of the diol can hydrogen-bond to each other to form ordered one-, two-, or three-dimensional networks.

Host-Guest Chemistry: The molecule could act as a guest, fitting into the cavity of a larger host molecule like a cyclodextrin (B1172386) or a calixarene. wikipedia.orgthno.org Conversely, polymers or frameworks constructed from this aminocyclitol could act as hosts, capable of recognizing and binding small guest molecules. The specific binding would be driven by complementary hydrogen bonding patterns and size/shape compatibility.

Applications of 3 Aminocyclohexane 1,2 Diol in Asymmetric Catalysis and Organic Synthesis

Role as a Chiral Auxiliary in Diastereoselective Transformations

Chiral auxiliaries are stereogenic compounds temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org The auxiliary is later removed, having imparted its chirality to the product. numberanalytics.com The effectiveness of a chiral auxiliary relies on its ability to create a sterically and/or electronically biased environment, favoring the formation of one diastereomer over another. researchgate.net

While specific documented examples of 3-aminocyclohexane-1,2-diol as a chiral auxiliary are not prevalent in widely available literature, the closely related (S,S)-cyclohexane-1,2-diol has been successfully employed in the diastereoselective alkylation of β-keto esters. nih.govsigmaaldrich.com In this role, the diol forms a chiral acetal (B89532) with the keto group, effectively shielding one face of the resulting enol or enolate intermediate. This steric hindrance directs the approach of an electrophile to the opposite face, leading to high diastereoselectivity.

For instance, the diastereoselective alkylation of ethyl 2-methylacetoacetate (B1246266) using (S,S)-cyclohexane-1,2-diol as the auxiliary yields the corresponding enol ethers with diastereomeric excesses (de) ranging from 92% to over 95%. nih.gov Subsequent removal of the diol auxiliary affords optically active β-keto esters with a newly created quaternary stereocenter. nih.govnih.gov These can then be converted into valuable α,α-disubstituted amino acids. nih.gov

The presence of an amino group in the 3-position of the cyclohexane (B81311) ring in this compound offers additional functionality. This amino group could be derivatized to further influence the stereochemical outcome of reactions, potentially through intramolecular hydrogen bonding or by acting as an additional coordinating site for metal ions in Lewis acid-promoted transformations. This could lead to different or enhanced selectivity compared to simple cyclohexane-1,2-diols. The general principle involves attaching the auxiliary, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. numberanalytics.com

Table 1: Diastereoselective Alkylation using Cyclohexane-1,2-diol Acetal Auxiliary

| Substrate | Electrophile | Diastereomeric Excess (de) | Yield (%) | Reference |

| Ethyl 2-methylacetoacetate acetal | Benzyl (B1604629) bromide | >95% | 70% | nih.gov |

| Ethyl 2-methylacetoacetate acetal | Allyl bromide | >95% | 65% | nih.gov |

| Ethyl 2-methylacetoacetate acetal | Ethyl iodide | 92% | 55% | nih.gov |

| Ethyl 2-ethylacetoacetate acetal | Benzyl bromide | >95% | 68% | nih.gov |

| Ethyl 2-ethylacetoacetate acetal | Allyl bromide | >95% | 62% | nih.gov |

| Data based on the use of the analogous (S,S)-cyclohexane-1,2-diol. |

Development as a Chiral Ligand for Metal-Catalyzed Asymmetric Reactions

The rigid, stereochemically defined scaffold of cyclohexane derivatives makes them excellent platforms for the design of chiral ligands for transition metal catalysis. The most prominent examples are based on the C₂-symmetric trans-1,2-diaminocyclohexane (DACH) backbone.

The success of DACH-based ligands stems from several key principles that are applicable to the this compound scaffold:

Rigid Backbone: The cyclohexane ring restricts conformational flexibility, which helps in creating a well-defined and predictable chiral environment around the metal center.

Stereogenic Centers: The stereocenters on the cyclohexane ring project substituents into specific regions of space, effectively controlling the approach of the substrate.

Tunable Donor Groups: The amino groups of DACH are readily functionalized to create a wide variety of chelating ligands (e.g., Schiff bases, phosphines, amides). Similarly, the amino and diol groups of this compound can be selectively modified. The 1,2-diol can form acetals or be converted to ethers, while the amino group can be acylated or converted into phosphine-containing moieties.

Chelation: The 1,2-diol and the 3-amino group can act as a tridentate ligand, coordinating to a metal center through the nitrogen and two oxygen atoms. This would create a different coordination geometry compared to the bidentate DACH ligands, potentially leading to novel reactivity and selectivity.

By analogy with DACH, ligands derived from this compound would offer a C₁-symmetric environment, which can be advantageous in certain asymmetric transformations where C₂-symmetry is not ideal.

Asymmetric hydrogenation is a powerful method for producing chiral compounds. slideshare.net Catalysts based on rhodium, iridium, and manganese, combined with chiral ligands, have shown remarkable efficiency and enantioselectivity. Ligands derived from 1,2-diaminocyclohexane are among the most successful in this field. nih.govrsc.orgresearchgate.net For example, manganese(I) complexes bearing tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been used to catalyze the asymmetric hydrogenation of ketones, achieving up to 85% enantiomeric excess (ee). rsc.orgnih.gov

While direct applications of this compound-based ligands in asymmetric hydrogenation are not widely reported, the structural analogy to proven scaffolds is compelling. A ligand synthesized from this compound could coordinate to a metal like manganese or iridium. The resulting chiral complex would then activate molecular hydrogen and transfer it stereoselectively to a prochiral substrate, such as a ketone or an imine. The diol portion of the ligand could play a crucial role in substrate binding and orientation through hydrogen bonding interactions.

Table 2: Asymmetric Hydrogenation of Acetophenone Derivatives with a (R,R)-1,2-Diaminocyclohexane-based Mn(I) Catalyst

| Substrate | Enantiomeric Excess (ee) | Conversion (%) | Reference |

| Acetophenone | 85% | >99% | nih.gov |

| 4'-Methylacetophenone | 83% | >99% | nih.gov |

| 4'-Methoxyacetophenone | 81% | >99% | nih.gov |

| 4'-Chloroacetophenone | 84% | >99% | nih.gov |

| 2'-Methylacetophenone | 75% | >99% | nih.gov |

| Data based on the use of a catalyst derived from the analogous (R,R)-1,2-diaminocyclohexane. |

The formation of carbon-carbon bonds is fundamental to organic synthesis. nih.gov Performing these reactions asymmetrically with chiral catalysts is a key strategy for building complex chiral molecules. slideshare.netrug.nl Copper-catalyzed asymmetric conjugate addition reactions are a prime example, where chiral ligands are used to control the stereoselective addition of organometallic reagents to α,β-unsaturated systems. mdpi.com

Ligands based on the 1,2-diaminocyclohexane scaffold have been shown to be effective in such reactions. For instance, a bis(N-heterocyclic carbene) ligand derived from (±)-trans-1,2-cyclohexanediamine, when complexed with copper, catalyzes the conjugate addition of diethylzinc (B1219324) to 2-cyclohexen-1-one (B156087) with high enantioselectivity (97% ee). mdpi.com

A ligand derived from this compound could be similarly applied. The combination of a "hard" diol and a "softer" amino or phosphino-amino donor group could offer unique properties in catalysis. The diol moiety could act as a hemilabile group, transiently dissociating to open a coordination site for the substrate, while the amino group remains bound to the metal, maintaining the chiral environment. This could be particularly effective in reactions like asymmetric allylic alkylations and conjugate additions.

Contribution to Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often mimicking the function of enzymes. youtube.com Bifunctional organocatalysts, which possess both a Lewis basic (e.g., an amine) and a Lewis acidic (e.g., a urea, thiourea, or alcohol) site, are particularly effective. They operate by simultaneously activating both the nucleophile and the electrophile through non-covalent interactions like hydrogen bonding.

Proline, an amino acid, is a classic example of a bifunctional organocatalyst, using its secondary amine to form a nucleophilic enamine and its carboxylic acid to activate an electrophile via hydrogen bonding. youtube.com This dual activation within a defined stereochemical framework leads to high levels of stereocontrol in reactions like the aldol (B89426) and Mannich reactions.

This compound possesses all the necessary features to act as a bifunctional or even trifunctional organocatalyst. The amino group can act as a base to deprotonate a substrate or as a hydrogen bond donor. The two hydroxyl groups are excellent hydrogen bond donors, capable of activating electrophiles like aldehydes or imines. The rigid cyclohexane backbone would hold these functional groups in a specific spatial arrangement, creating a well-defined chiral pocket to orchestrate the reaction. This makes derivatives of this compound promising candidates for catalyzing a range of reactions, including Michael additions, aldol reactions, and Henry (nitroaldol) reactions. researchgate.net

Utilisation as a Chiral Scaffold for the Synthesis of Complex Organic Molecules

A chiral scaffold is a molecule that serves as a core template upon which a more complex structure is built. nih.gov The scaffold's inherent chirality is transferred to the final product. This compound is an ideal chiral scaffold due to its:

Defined Stereochemistry: It possesses three stereogenic centers, offering a fixed three-dimensional starting point.

Orthogonal Functionality: The amino and diol groups can often be reacted selectively, allowing for stepwise elaboration of the molecule. For example, the diol can be protected as an acetal while the amine is modified, or vice-versa.

Versatility: The functional groups allow for a wide range of transformations, including C-N, C-O, and C-C bond formations, to build up molecular complexity.

This compound can serve as a precursor for the synthesis of other valuable aminocyclitols, pseudo-sugars, and alkaloids. ontosight.ai The synthesis of complex, sp³-rich molecules is a major goal in medicinal chemistry, and starting from a pre-existing stereochemically defined scaffold like this compound can significantly shorten synthetic routes and improve efficiency. nih.gov For example, the synthesis of the Abbott aminodiol, a complex diol with an amino group, was achieved starting from the chiral pool amino acid L-phenylalanine, highlighting the power of using such chiral building blocks. capes.gov.br The rigid framework of this compound makes it a valuable starting point for constructing polycyclic natural product-like structures. frontiersin.org

Application in Reaction Mechanism Studies (e.g., as a model compound for cyclic aminoalcohols)

The rigid, cyclic framework of this compound, combined with its specific stereochemistry, makes it a valuable model compound for elucidating reaction mechanisms, particularly in the realm of asymmetric catalysis. While direct, extensive studies focusing solely on this molecule as a model compound are not widely documented, its structural motifs are present in a variety of chiral ligands and organocatalysts. The mechanistic insights gained from these related systems can be largely extrapolated to understand the potential role of this compound in mechanistic investigations.

The primary utility of this compound in such studies lies in its conformationally restricted cyclohexane ring. Unlike acyclic aminoalcohols, where free rotation around carbon-carbon bonds can complicate the analysis of transition states, the chair-like conformations of the cyclohexane backbone limit the number of accessible transition state geometries. This conformational rigidity allows for a more precise correlation between the ligand's stereochemistry and the observed stereochemical outcome of a reaction.

By systematically modifying the stereocenters of the amino and diol groups, researchers can probe the geometric requirements of a catalyst's active site and the transition state of the catalyzed reaction. For instance, comparing the catalytic activity and enantioselectivity of different diastereomers of this compound-derived ligands can provide critical information about which functional group (the amino or the hydroxyl) is primarily involved in the key stereodetermining step.

Key Areas of Mechanistic Insight:

Transition State Geometry: The fixed spatial arrangement of the amino and hydroxyl groups can help in modeling the transition state assembly. For example, in a metal-catalyzed reaction, the bite angle and the chelation mode of the aminodiol ligand to the metal center are constrained, which in turn influences the orientation of the substrates and the facial selectivity of the reaction.

Role of Hydrogen Bonding: The presence of both hydrogen bond donors (-OH, -NH2) and acceptors (the nitrogen and oxygen lone pairs) allows for the investigation of hydrogen bonding effects on reaction mechanisms. Intramolecular hydrogen bonding within the ligand can influence its conformation and, consequently, the catalytic outcome. Intermolecular hydrogen bonding between the ligand and a substrate can play a crucial role in substrate activation and orientation.

Kinetic and Spectroscopic Analysis: Although specific data for this compound is sparse in publicly available literature, it serves as a suitable scaffold for kinetic studies. By observing how changes in the ligand structure affect the reaction rate, one can infer details about the rate-determining step. Furthermore, spectroscopic techniques such as NMR and IR can be used to study the interaction of the aminodiol ligand with metal precursors or substrates, providing evidence for the formation of key intermediates.

A study on the metabolism of a related compound, (R)- and (S)-3-(phenylamino)propane-1,2-diol, highlights how stereochemistry influences metabolic pathways. nih.gov This underscores the principle that the spatial arrangement of functional groups, a key feature of this compound, dictates biological and chemical reactivity.

In the context of organocatalysis, computational studies on similar small molecules, like proline and its derivatives, have provided deep mechanistic understanding. nih.gov Similar theoretical investigations using this compound as a model could elucidate the role of its specific stereochemistry in transition state stabilization and the origin of enantioselectivity.

While a comprehensive body of research dedicated to this compound as a primary model compound for reaction mechanisms has yet to be established, its structural features are emblematic of a class of compounds that are instrumental in advancing the understanding of complex asymmetric transformations.

Theoretical and Computational Studies of 3 Aminocyclohexane 1,2 Diol and Its Reactions

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the distribution of its electrons. ias.ac.in These methods solve the Schrödinger equation to determine the electronic wavefunction, from which various molecular properties can be derived. northwestern.edu For 3-aminocyclohexane-1,2-diol, these calculations can elucidate its three-dimensional structure, the nature of its chemical bonds, and the regions susceptible to chemical attack.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying the electronic structure of molecules. unige.chaps.org Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density, making it computationally efficient for medium to large-sized molecules. unige.ch

Applications of DFT to this compound would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state structure).

Electronic Property Calculation: Calculating key electronic descriptors to understand reactivity. This includes mapping the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The amino group and hydroxyl groups are expected to be primary sites for interaction.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. eurjchem.com For this compound, the HOMO is likely localized on the nitrogen and oxygen atoms, while the LUMO would be distributed across the σ* orbitals of the ring.

DFT calculations using common functionals like B3LYP or M06-2x with a suitable basis set (e.g., 6-311++G(d,p)) can provide quantitative data on these properties. karazin.uascirp.org

| Property | Calculated Value | Significance |

|---|---|---|

| Total Dipole Moment | ~2.5 - 3.5 Debye | Indicates overall molecular polarity. |

| HOMO Energy | ~ -6.0 eV | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | ~ +1.5 eV | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~ 7.5 eV | Indicates high kinetic stability. |

| Mulliken Atomic Charge on Nitrogen | ~ -0.8 e | Identifies the nitrogen atom as a primary nucleophilic center. saarj.com |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. scirp.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate benchmark data for molecular properties.

For a molecule like this compound, ab initio calculations are valuable for:

Accurate Structural Parameters: Providing precise bond lengths, bond angles, and dihedral angles for different stereoisomers and conformers.

Vibrational Frequencies: Calculating the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) spectrum.

Thermochemical Data: Determining properties such as the standard enthalpy of formation and Gibbs free energy with high accuracy.

These high-level calculations serve as a "gold standard" to validate the results from more approximate methods like DFT or semi-empirical approaches. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations describe static molecular structures, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. fu-berlin.de MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions over time. nih.gov

For this compound, MD simulations can reveal:

Conformational Preferences: The cyclohexane (B81311) ring is not static and can interconvert between different conformations, such as the chair, boat, and twist-boat forms. semanticscholar.org MD simulations can quantify the relative populations and energy barriers between these states, which are influenced by the stereochemistry of the amino and diol substituents.

Solvent Interactions: By simulating the molecule in a solvent box (e.g., water), MD can model how solvent molecules arrange around the solute and form intermolecular hydrogen bonds, which in turn affects the conformational equilibrium.

| Conformer | Key Dihedral Angle (C1-C2-C3-N) | Relative Free Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Chair (equatorial -NH2) | ~175° | 0.0 | 75% |

| Chair (axial -NH2) | ~55° | 1.5 | 10% |

| Twist-Boat | Varies | ~5.0 | 15% |

Computational Studies of Reaction Mechanisms and Transition States in its Synthesis or Derivatization

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. sci-hub.se By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. scielo.br

For this compound, computational studies can investigate:

Synthesis Pathways: The synthesis of aminocyclohexanediols can proceed through various routes, such as the aminohydroxylation of cyclohexene (B86901) derivatives. beilstein-journals.org DFT calculations can be used to compare different proposed mechanisms, for example, a stepwise pathway involving an epoxide intermediate versus a concerted pathway. By calculating the activation energy (the energy barrier of the transition state) for each step, the most kinetically favorable route can be determined. scielo.br

Derivatization Reactions: The reactivity of the amino and hydroxyl groups can be explored for derivatization reactions, such as acylation, alkylation, or formation of oxazolidinone rings. beilstein-journals.org Computational modeling can predict the regioselectivity (which functional group reacts preferentially) and stereoselectivity of these transformations. For instance, in an acylation reaction, calculations could determine whether the amino group or one of the hydroxyl groups is the more nucleophilic site under specific reaction conditions. researchgate.net

| Reaction Pathway | Reactant Complex | Transition State (TS) | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| N-Acetylation (attack by -NH2) | Amine + Acetic Anhydride (B1165640) | TS-N | 12.5 |

| O-Acetylation (attack by C1-OH) | Hydroxyl + Acetic Anhydride | TS-O1 | 18.2 |

| O-Acetylation (attack by C2-OH) | Hydroxyl + Acetic Anhydride | TS-O2 | 19.5 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, providing a powerful means to validate proposed chemical structures and interpret experimental data. When discrepancies arise between experimental and predicted spectra, it can indicate an incorrect structural assignment.

For this compound, key applications include:

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment. Quantum chemical methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict NMR chemical shifts. By comparing the calculated spectrum for a proposed structure with the experimental one, stereochemistry and conformation can be confidently assigned.

IR Spectroscopy: The same calculations used for geometry optimization also yield vibrational frequencies and intensities. These can be used to generate a theoretical IR spectrum, which helps in assigning the absorption bands observed experimentally, such as the O-H, N-H, and C-H stretching and bending modes. nih.gov

This synergy between prediction and experiment is crucial for the unambiguous characterization of complex molecules with multiple stereocenters like this compound.

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C1 (-CHOH) | 74.2 | 73.8 | -0.4 |

| C2 (-CHOH) | 71.5 | 71.1 | -0.4 |

| C3 (-CHNH2) | 55.8 | 56.1 | +0.3 |

| C4 | 32.1 | 32.5 | +0.4 |

| C5 | 20.5 | 20.3 | -0.2 |

| C6 | 28.9 | 28.6 | -0.3 |

Modeling of Host-Guest Interactions and Supramolecular Assemblies Involving this compound Derivatives

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. Derivatives of this compound can act as "guest" molecules that bind within the cavity of a larger "host" molecule. nih.gov

Computational modeling is essential for understanding these host-guest systems by:

Predicting Binding Modes: Molecular docking and MD simulations can predict the most stable orientation of the guest molecule within the host's binding pocket. This reveals the specific interactions—such as hydrogen bonds, cation-π interactions, and van der Waals forces—that stabilize the complex. acs.org

Estimating Binding Affinity: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), often used with MD simulations, can calculate the Gibbs free energy of binding (ΔG_bind). This value provides a quantitative measure of the stability of the host-guest complex and can be compared with experimental data from techniques like isothermal titration calorimetry. researchgate.net

Designing Novel Receptors: By understanding the key interactions, computational models can guide the design of new host molecules with improved affinity and selectivity for specific guests like derivatives of this compound. This is particularly relevant in fields such as chemical sensing, drug delivery, and chiral separation. nih.gov

Common hosts that could be modeled with this guest include cyclodextrins, calixarenes, and synthetic chiral macrocycles. nih.govresearchgate.net

| Host Molecule | Guest Molecule | Calculated Binding Free Energy (ΔG_bind, kcal/mol) | Primary Interactions |

|---|---|---|---|

| β-Cyclodextrin | (1R,2R,3S)-Isomer | -5.8 | Hydrogen bonding, Hydrophobic effect |

| α-Cyclodextrin | (1R,2R,3S)-Isomer | -3.2 | Steric clash, weaker hydrophobic contact |

| p-Sulfonatocalix saarj.comarene | Protonated (1R,2R,3S)-Isomer | -8.5 | Cation-π, Ion-dipole, Hydrogen bonding |

Advanced Analytical Methodologies for 3 Aminocyclohexane 1,2 Diol and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating the components of a mixture, making it indispensable for the purification and purity assessment of 3-Aminocyclohexane-1,2-diol. researchgate.net The separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase. researchgate.net

Due to the presence of multiple chiral centers, this compound can exist as multiple stereoisomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. numberanalytics.comscience.govcsfarmacie.cz The principle of chiral HPLC is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. csfarmacie.cz

The determination of enantiomeric excess is crucial in fields like pharmaceuticals, where different enantiomers can have varied biological activities. numberanalytics.comcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of a wide range of chiral compounds, including those with alcohol and amine functionalities. researchgate.netcsfarmacie.cz The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation. researchgate.netscience.gov The resolution factor (Rs) and selectivity factor (α) are key parameters used to evaluate the quality of the separation. science.gov A fluorescence-based assay has also been developed for the high-throughput determination of enantiomeric excess in 1,2-diols and chiral amines. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for Enantiomer Separation This table is based on typical conditions for similar compounds and serves as a starting point for method development.

| Parameter | Description |

| Column | Chiralpak AD-H or Lux Amylose-2 (Polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with a basic or acidic additive if needed |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210-220 nm or Circular Dichroism (CD) Detector |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. jmchemsci.com However, this compound is a polar molecule with low volatility due to its hydroxyl and amino functional groups, which can engage in hydrogen bonding. libretexts.org Therefore, a chemical derivatization step is necessary prior to GC-MS analysis to convert the analyte into a more volatile and thermally stable form. jfda-online.comresearchgate.netsigmaaldrich.com

Common derivatization methods for compounds containing alcohol and amine groups include silylation, acylation, and alkylation. libretexts.orgjfda-online.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogens on the hydroxyl and amino groups with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com This process reduces the polarity and increases the volatility of the analyte, improving its chromatographic behavior and enabling its analysis by GC-MS. researchgate.netsigmaaldrich.com The resulting derivatives produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification. sigmaaldrich.com

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. numberanalytics.com When coupled with an ionization technique like Electron Ionization (EI), the molecule fragments in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. neu.edu.trlibretexts.org

For this compound (C₆H₁₃NO₂), the molecular ion peak (M⁺·) would be expected at an m/z corresponding to its molecular weight (131.17 g/mol ). nih.gov The fragmentation pattern is dictated by the functional groups present. Key fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the oxygen and the loss of a water molecule (M-18). libretexts.org For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation route. miamioh.edu The presence of the cyclohexane (B81311) ring would also lead to characteristic fragmentation via ring-opening and subsequent loss of small neutral molecules like ethylene. aip.org Analysis of these fragmentation patterns allows chemists to piece together the structure of the parent molecule. numberanalytics.comnih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound Based on general fragmentation rules for alcohols, amines, and cyclic compounds.

| m/z (Mass/Charge) | Possible Fragment Identity | Description of Loss |

| 131 | [C₆H₁₃NO₂]⁺· | Molecular Ion (M⁺·) |

| 114 | [C₆H₁₂NO]⁺ | Loss of Hydroxyl Radical (·OH) |

| 113 | [C₆H₁₁NO]⁺· | Loss of Water (H₂O) |

| 102 | [C₅H₁₂NO]⁺ | Loss of Ethyl Radical (·CH₂CH₃) from ring cleavage |

| 86 | [C₄H₈NO]⁺ | Alpha-cleavage adjacent to Nitrogen |

| 73 | [C₃H₇NO]⁺ | Further fragmentation |

| 57 | [C₃H₇N]⁺· / [C₄H₉]⁺ | Common fragment from amines / ring cleavage |

Elemental Analysis for Compound Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen) in a pure compound. This experimental data is compared against the theoretical composition calculated from the molecular formula. For this compound, the molecular formula is C₆H₁₃NO₂. nih.gov The close agreement between the experimental and theoretical values helps to confirm the compound's elemental composition and supports its identification and purity assessment.

Table 3: Theoretical Elemental Composition of this compound Calculated based on the molecular formula C₆H₁₃NO₂ and atomic masses (C=12.01, H=1.01, N=14.01, O=16.00).

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 54.96% |

| Hydrogen | H | 1.01 | 13 | 13.13 | 10.01% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 10.68% |

| Oxygen | O | 16.00 | 2 | 32.00 | 24.41% |

| Total | 131.20 | 100.00% |

Applications of Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. arxiv.org These two techniques are complementary, as molecular vibrations that are strong in IR spectra may be weak in Raman spectra, and vice versa. contractpharma.comphotothermal.com